molecular formula C12H13N3O3S B2660056 1-methyl-N-(4-(methylsulfonyl)phenyl)-1H-pyrazole-3-carboxamide CAS No. 1170578-74-1

1-methyl-N-(4-(methylsulfonyl)phenyl)-1H-pyrazole-3-carboxamide

Cat. No.: B2660056
CAS No.: 1170578-74-1
M. Wt: 279.31
InChI Key: XUVVTPUOFXRQGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development of Pyrazole-Based Pharmaceuticals

The pyrazole scaffold first gained prominence in the 1960s with antipyrine (phenazone), an analgesic and antipyretic agent. Structural optimization efforts in the 1990s led to celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor containing a 4-methylsulfonylphenyl group attached to a pyrazole core. This substitution pattern demonstrated enhanced target selectivity over traditional NSAIDs, reducing gastrointestinal toxicity.

The 2000s saw pyrazole derivatives diversify into oncology applications, exemplified by crizotinib—an anaplastic lymphoma kinase (ALK) inhibitor featuring a pyrazole carboxamide moiety. Parallel developments produced kinase inhibitors like axitinib and baricitinib, which established pyrazole carboxamides as privileged structures in signal transduction modulation.

Significance of Methylsulfonyl-Substituted Pyrazole Carboxamides

The methylsulfonyl (–SO$$2$$CH$$3$$) group confers three critical pharmacological advantages:

  • Electron-Withdrawing Effects : Polarizes the aromatic system, enhancing π-stacking interactions with hydrophobic enzyme pockets.
  • Hydrogen Bond Acceptor Capacity : The sulfonyl oxygen atoms form stable interactions with backbone NH groups (e.g., Cysβ241 in tubulin).
  • Metabolic Stability : Resists oxidative degradation compared to methylthio (–SCH$$_3$$) analogs.

In 1-methyl-N-(4-(methylsulfonyl)phenyl)-1H-pyrazole-3-carboxamide, these properties combine with the carboxamide’s hydrogen-bonding capability to create a dual-binding pharmacophore (Figure 1). Molecular docking studies suggest the methylsulfonyl group occupies a subpocket near Valα181 in tubulin, while the carboxamide bridges Asnα101 and Alaβ250.

Table 1 : Structural Components and Target Interactions

Component Target Interaction Biological Effect
Pyrazole Core Aromatic stacking with Pheβ318 Tubulin polymerization inhibition
4-Methylsulfonylphenyl Hydrogen bonding with Cysβ241 Enhanced binding affinity
N-Methyl Carboxamide Solubility enhancement Improved pharmacokinetics

Current Research Landscape and Emerging Trends

Recent studies focus on three applications:

Anticancer Agents : Hybrid derivatives combining the methylsulfonylpyrazole carboxamide scaffold with triazine moieties show submicromolar IC$$_{50}$$ values against HepG2 and MCF-7 cell lines. These compounds disrupt microtubule assembly by binding at the colchicine site.

Anti-Inflammatory Therapeutics : Structural analogs inhibit p38 MAPK with K$$_i$$ = 12–45 nM, outperforming early pyrazole-based COX-2 inhibitors in preclinical models. The methylsulfonyl group’s role in suppressing NF-κB activation is under investigation.

Antibacterial Development : Aniline-derived variants exhibit selective activity against methicillin-resistant Staphylococcus aureus (MRSA) (MIC = 2–8 µg/mL). The carboxamide moiety likely interferes with penicillin-binding protein 2a (PBP2a).

Ongoing optimization strategies include:

  • Introducing fluorinated substituents to enhance blood-brain barrier penetration
  • Developing bifunctional PROTACs (proteolysis-targeting chimeras) linking the scaffold to E3 ligase ligands
  • Exploring covalent binding through Michael acceptor groups at the pyrazole 5-position

Properties

IUPAC Name

1-methyl-N-(4-methylsulfonylphenyl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O3S/c1-15-8-7-11(14-15)12(16)13-9-3-5-10(6-4-9)19(2,17)18/h3-8H,1-2H3,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUVVTPUOFXRQGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-methyl-N-(4-(methylsulfonyl)phenyl)-1H-pyrazole-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the carboxamide group: The pyrazole intermediate is then reacted with an appropriate carboxylic acid derivative, such as an acid chloride or an ester, to form the carboxamide group.

    Attachment of the methylsulfonyl phenyl group:

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

1-methyl-N-(4-(methylsulfonyl)phenyl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives under strong oxidizing conditions.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The pyrazole ring can undergo electrophilic substitution reactions, particularly at the C-4 and C-5 positions, using reagents such as halogens or nitro groups.

    Hydrolysis: The carboxamide group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine or nitric acid. Major products formed from these reactions include sulfone derivatives, amines, halogenated pyrazoles, and carboxylic acids.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: As a potential antimicrobial agent due to its ability to interact with bacterial cell membranes and disrupt their function.

    Medicine: As a lead compound for the development of new drugs, particularly those targeting bacterial infections and inflammatory diseases.

    Industry: As an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 1-methyl-N-(4-(methylsulfonyl)phenyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to penetrate bacterial cell membranes and disrupt essential cellular processes. The compound may also inhibit key enzymes or proteins involved in bacterial growth and survival, leading to cell death.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations

Influence of Substituents on Activity
  • Electron-Withdrawing Groups (EWGs): The 4-(methylsulfonyl)phenyl (MsPh) group in the target compound and analogs (e.g., ) may enhance binding to hydrophobic pockets in enzymes or receptors due to its polarity and steric bulk. This contrasts with electron-donating groups like 4-aminosulfonylphenyl (NH₂SO₂Ph) in , which could improve solubility.
  • Halogenated Aryl Groups: Analogs with 2,4-dichlorophenyl (e.g., ) show potent biological activities, such as antibacterial and CB1 antagonism, likely due to increased lipophilicity and receptor affinity.
Pharmacological Profiles
  • Cannabinoid Receptor Antagonism: Compounds like and demonstrate nanomolar IC₅₀ values for CB1, suggesting that dichlorophenyl and piperidine substituents are critical for high-affinity binding.
  • Dual Inhibitors: The analog in incorporates a hydroxamate chain for histone deacetylase (HDAC) inhibition, highlighting the versatility of pyrazole-3-carboxamides in bifunctional drug design.

Biological Activity

1-Methyl-N-(4-(methylsulfonyl)phenyl)-1H-pyrazole-3-carboxamide is a pyrazole derivative that has garnered attention for its potential biological activities. This compound is of particular interest in medicinal chemistry due to its structural characteristics, which may confer various pharmacological properties. The following sections will detail the biological activity of this compound, including its mechanism of action, therapeutic applications, and relevant research findings.

Chemical Structure

The chemical structure of 1-methyl-N-(4-(methylsulfonyl)phenyl)-1H-pyrazole-3-carboxamide can be represented as follows:

C11H12N4O3S\text{C}_{11}\text{H}_{12}\text{N}_4\text{O}_3\text{S}

This structure features a pyrazole ring, a carboxamide group, and a methylsulfonyl substituent on the phenyl ring, which are critical for its biological activity.

Antiinflammatory Properties

Recent studies have indicated that pyrazole derivatives exhibit significant anti-inflammatory effects. For instance, compounds similar to 1-methyl-N-(4-(methylsulfonyl)phenyl)-1H-pyrazole-3-carboxamide have been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes.

CompoundIC50 (µM)Target Enzyme
Compound A60.56COX-2
Compound B57.24COX-2
1-Methyl-N-(4-(methylsulfonyl)phenyl)-1H-pyrazole-3-carboxamideTBDTBD

Mechanism of Action: The inhibition of COX-2 leads to decreased production of prostaglandins, which are mediators of inflammation. This mechanism positions the compound as a potential therapeutic agent for inflammatory diseases.

Anticancer Activity

The anticancer potential of pyrazole derivatives has also been explored extensively. For example, related compounds have demonstrated cytotoxic effects against various cancer cell lines.

Cell LineIC50 (µM)Reference
HepG25–10
A5495–10
MCF-75–10

Case Study: A study evaluating the structure-activity relationship (SAR) of similar compounds revealed that modifications in the substituents significantly influenced their anticancer activity. The introduction of specific groups enhanced binding affinity to target proteins involved in cancer progression.

Antidepressant Effects

Emerging research has suggested that some pyrazole derivatives possess antidepressant-like activity. In one study, new derivatives were synthesized and evaluated for their effects on neurotransmitter systems.

Findings:

  • Compounds demonstrated significant increases in serotonin and norepinephrine levels.
  • Behavioral assays indicated reduced depression-like symptoms in animal models.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.